molecular formula C17H13FN2O B12732683 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- CAS No. 87356-67-0

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl-

Cat. No.: B12732683
CAS No.: 87356-67-0
M. Wt: 280.30 g/mol
InChI Key: ICRPHHZFKOHMOK-UHFFFAOYSA-N
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Description

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- is a heterocyclic compound that belongs to the pyrimidinone family. This compound is characterized by the presence of a pyrimidine ring with a fluorophenyl, methyl, and phenyl substituent. Pyrimidinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidinone core.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups .

Scientific Research Applications

4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of nucleoside transporters, affecting nucleotide synthesis and cellular functions .

Comparison with Similar Compounds

    4(3H)-Quinazolinone: Similar in structure but with a quinazoline ring.

    4(3H)-Quinolinone: Contains a quinoline ring instead of a pyrimidine ring.

    4(3H)-Pyridazinone: Features a pyridazine ring.

Uniqueness: 4(3H)-Pyrimidinone, 3-(2-fluorophenyl)-2-methyl-6-phenyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and biological activity compared to similar compounds .

Properties

CAS No.

87356-67-0

Molecular Formula

C17H13FN2O

Molecular Weight

280.30 g/mol

IUPAC Name

3-(2-fluorophenyl)-2-methyl-6-phenylpyrimidin-4-one

InChI

InChI=1S/C17H13FN2O/c1-12-19-15(13-7-3-2-4-8-13)11-17(21)20(12)16-10-6-5-9-14(16)18/h2-11H,1H3

InChI Key

ICRPHHZFKOHMOK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1C2=CC=CC=C2F)C3=CC=CC=C3

Origin of Product

United States

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